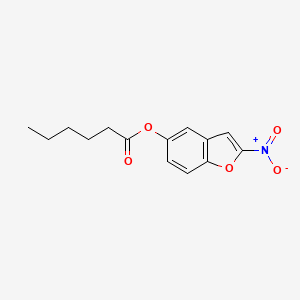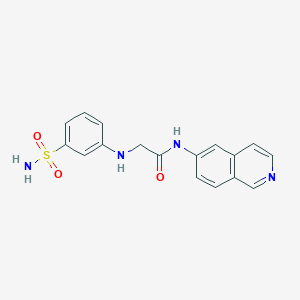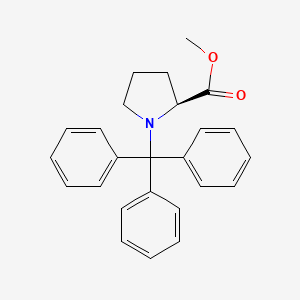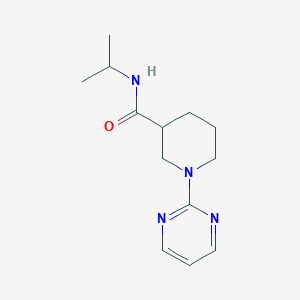
2-Nitro-1-benzofuran-5-YL hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-1-benzofuran-5-YL hexanoate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-benzofuran-5-YL hexanoate typically involves the nitration of benzofuran derivatives followed by esterification. One common method involves the electrophilic nitration of 2-unsubstituted benzofurans using nitric acid (HNO₃) and acetic acid (AcOH) as nitrating agents . The resulting nitrobenzofuran is then subjected to esterification with hexanoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-benzofuran-5-YL hexanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Reduction: The benzofuran ring can be oxidized to form benzofuran-2,3-dione using oxidizing agents like potassium permanganate (KMnO₄).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH).
Major Products Formed
Reduction: 2-Amino-1-benzofuran-5-YL hexanoate.
Oxidation: Benzofuran-2,3-dione derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-1-benzofuran-5-YL hexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antibacterial and anti-tumor activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-1-benzofuran-5-YL hexanoate involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzofuran ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzofuran: Similar structure but lacks the hexanoate ester group.
5-Nitro-1-benzofuran-2-yl (phenyl)methanone: Contains a phenyl group instead of a hexanoate ester.
Uniqueness
2-Nitro-1-benzofuran-5-YL hexanoate is unique due to the presence of both a nitro group and a hexanoate ester, which confer distinct chemical and biological properties. The hexanoate ester enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other benzofuran derivatives .
Properties
CAS No. |
56897-37-1 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(2-nitro-1-benzofuran-5-yl) hexanoate |
InChI |
InChI=1S/C14H15NO5/c1-2-3-4-5-14(16)19-11-6-7-12-10(8-11)9-13(20-12)15(17)18/h6-9H,2-5H2,1H3 |
InChI Key |
FNMFEKKWAIOWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)

![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)



![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)

![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)

![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)
![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)
